Sodium o-decylbenzenesulfonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
4206-41-1 |
|---|---|
Molecular Formula |
C16H25NaO3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
sodium;2-decylbenzenesulfonate |
InChI |
InChI=1S/C16H26O3S.Na/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19;/h10-11,13-14H,2-9,12H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
AJVIQNYVMGYYOL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Fundamental Chemistry and Raw Material Considerations
Molecular Structure and Industrial Relevance
Sodium dodecylbenzenesulfonate (C₁₈H₂₉NaO₃S, molecular weight 348.48) consists of a dodecyl chain (C₁₂H₂₅) attached to a benzene ring sulfonated at the para position, neutralized with sodium hydroxide. Its amphiphilic structure enables emulsification, foaming, and detergent properties, making it indispensable in household cleaners, textiles, and personal care products.
Raw Material Sourcing
Linear alkylbenzene (LAB), the precursor for NaDBS, is synthesized via:
- Dehydrogenation of n-alkanes : Straight-chain kerosene fractions are hydrotreated, dewaxed, and dehydrogenated to form mono-olefins, which react with benzene using aluminum trichloride (AlCl₃) as a catalyst.
- Chlorination : Less common due to higher environmental impact, this method involves chlorinating dodecane and reacting it with benzene.
Sulfonation Methods: Mechanistic and Process Comparisons
SO₃ Sulfonation
Reaction Mechanism
SO₃ gas, diluted to 3–5% in dry air, undergoes electrophilic substitution with LAB in a continuous reactor. The reaction is instantaneous and exothermic, forming dodecylbenzenesulfonic acid (DBSA):
$$ \text{C}{12}\text{H}{25}\text{C}6\text{H}5 + \text{SO}3 \rightarrow \text{C}{12}\text{H}{25}\text{C}6\text{H}4\text{SO}3\text{H} $$
Key parameters:
- Molar ratio : SO₃:LAB = 1.05–1.2:1.
- Temperature : 25–45°C (controlled to prevent sulfone by-products).
- Residence time : <1 second in film reactors.
Advantages and Limitations
H₂SO₄ Sulfonation
Concentrated sulfuric acid (93–98%) or oleum sulfonates LAB at 40–50°C. Water generated during the reaction dilutes the acid, necessitating excess H₂SO₄ (1.2–1.5:1 molar ratio). Post-sulfonation, the mixture is aged to complete the reaction, followed by phase separation to remove spent acid.
Drawbacks
Neutralization and By-Product Management
Conventional NaOH Neutralization
DBSA is neutralized with 10% NaOH at 40–50°C to pH 7.5–8.0, forming NaDBS and Na₂SO₄:
$$ \text{C}{12}\text{H}{25}\text{C}6\text{H}4\text{SO}3\text{H} + \text{NaOH} \rightarrow \text{C}{12}\text{H}{25}\text{C}6\text{H}4\text{SO}3\text{Na} + \text{H}_2\text{O} $$
Na₂SO₄, a common impurity, increases solution viscosity and interferes with downstream formulations.
Industrial Process Optimization
Continuous vs. Batch Systems
Key Process Parameters
| Parameter | SO₃ Method | H₂SO₄ Method |
|---|---|---|
| Temperature (°C) | 25–45 | 40–50 |
| Molar Ratio (Reagent:LAB) | 1.05–1.2:1 | 1.2–1.5:1 |
| By-Products | Sulfones | Di-sulfonates |
| Neutralization Additive | CaCl₂ (optional) | None |
| Yield (%) | >98 | 85–90 |
Chemical Reactions Analysis
Types of Reactions: Sodium o-decylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The sulfonate group can be reduced under specific conditions to form sulfinate or thiol derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Sulfinate, thiol derivatives.
Substitution: Nitrobenzene derivatives, halogenated benzenes.
Scientific Research Applications
Key Applications
-
Surfactant in Cleaning Products
- Sodium o-dodecylbenzenesulfonate is primarily used as a surfactant in household and industrial cleaning products. Its ability to reduce surface tension enhances the effectiveness of detergents and cleaning agents.
- Case Study : In a study on laundry detergents, the inclusion of sodium o-dodecylbenzenesulfonate improved stain removal efficiency by 30% compared to formulations without it.
-
Emulsification Agent
- This compound serves as an emulsifier in various formulations, including cosmetics and food products. It stabilizes emulsions by reducing interfacial tension.
- Data Table : Emulsification Efficiency of Sodium o-Dodecylbenzenesulfonate
Emulsion Type Stability (Days) Appearance Oil-in-Water 14 Homogeneous Water-in-Oil 10 Slightly separated -
Textile Industry
- Used as a desizing agent and for refining cotton fabrics, sodium o-dodecylbenzenesulfonate enhances the quality of textiles by improving wetting and penetration during processing.
- Application Insight : Its application in textile processing has shown to reduce water usage by 20% due to improved fabric wetting.
-
Agriculture
- The compound is also employed in agricultural formulations as a dispersant for pesticides and herbicides, enhancing their effectiveness and stability.
- Research Finding : A study demonstrated that the addition of sodium o-dodecylbenzenesulfonate to pesticide formulations increased the absorption rate by 25%.
-
Papermaking Industry
- In papermaking, it acts as a deinking agent and resin dispersant, facilitating the recycling process and improving paper quality.
- Case Study : Research indicated that using sodium o-dodecylbenzenesulfonate reduced ink residue by 40% during the deinking process.
-
Biomedical Applications
- Sodium o-dodecylbenzenesulfonate has been explored for its potential in biomedical applications such as biosensors. It has been used in the fabrication of amperometric biosensors for glucose detection.
- Experimental Results : The biosensors exhibited high sensitivity with a detection limit of 0.1 mM glucose.
Mechanism of Action
The primary mechanism by which sodium o-decylbenzenesulfonate exerts its effects is through its surfactant properties. The molecule has a hydrophobic alkyl chain and a hydrophilic sulfonate group, allowing it to reduce the surface tension of water and stabilize emulsions. This property enables it to effectively solubilize hydrophobic substances in aqueous solutions .
Molecular Targets and Pathways:
Surfactant Action: The compound interacts with the lipid bilayers of cell membranes, disrupting their structure and increasing permeability.
Emulsification: It forms micelles around hydrophobic particles, allowing them to be dispersed in water.
Comparison with Similar Compounds
Molecular Structure and Alkyl Chain Variations
| Compound | Alkyl Chain Length | Substituent Position | Molecular Formula | Key Structural Feature |
|---|---|---|---|---|
| Sodium o-decylbenzenesulfonate | C₁₀ | Ortho | C₁₈H₂₉NaO₃S | Shorter chain, ortho-substituted sulfonate |
| Sodium dodecylbenzenesulfonate (SDBS) | C₁₂ | Para/Linear | C₁₈H₂₉NaO₃S | Longer chain, linear para substitution |
| Sodium 4-tridecylbenzenesulfonate | C₁₃ | Para | C₁₉H₃₁NaO₃S | Longest chain, para-substituted |
| Sodium 4-(2-undecanyl)benzenesulfonate | C₁₁ (branched) | Para | C₁₇H₂₇NaO₃S | Branched alkyl chain |
Key Insights :
- Chain Length : Longer alkyl chains (e.g., SDBS, C₁₂) enhance hydrophobic interactions, lowering critical micelle concentration (CMC) and improving detergent efficiency .
- Substituent Position : Ortho substitution (as in o-decylbenzenesulfonate) introduces steric hindrance, reducing solubility in water compared to para-substituted analogs like SDBS .
- Branching : Branched chains (e.g., 4-(2-undecanyl)) improve biodegradability but reduce foaming capacity .
Physical and Chemical Properties
*Estimated based on chain length and substituent effects.
Key Insights :
- Solubility : SDBS’s para-substitution and linear chain maximize water solubility, making it ideal for liquid detergents .
- CMC : Longer chains (e.g., tridecyl) lower CMC, enhancing surfactant efficiency at lower concentrations.
- Thermal Stability : this compound likely has comparable stability to SDBS (~200–250°C decomposition), but positional effects may alter melting points .

Key Insights :
Environmental and Health Impacts
Key Insights :
- Branched alkylbenzenesulfonates (e.g., tridecyl) are more biodegradable but less commercially prevalent due to synthesis costs .
Biological Activity
Sodium o-decylbenzenesulfonate, a member of the linear alkylbenzene sulfonate (LAS) family, is an anionic surfactant widely used in various applications, including detergents and sanitizers. This article explores its biological activity, focusing on its mechanisms of action, effects on human cells, and toxicity profiles, supported by case studies and research findings.
This compound acts primarily through three proposed mechanisms:
- Protein Denaturation : The surfactant disrupts protein structures, leading to loss of function.
- Enzyme Inactivation : It can inhibit essential enzymes by altering their active sites.
- Membrane Disruption : The compound interacts with cell membranes, increasing permeability and potentially leading to cell lysis .
In Vitro Studies
A study investigating the effect of linear alkylbenzene sulfonates on human intestinal Caco-2 cells revealed that this compound promotes cell proliferation at low concentrations (1-15 ppm) over short exposure times (24 hours). The maximum observed proliferation was 147% of control at 15 ppm . This effect was linked to proteomic changes, including the up-regulation of elongation factor 2 and dipeptidyl peptidase 3.
Toxicity Profiles
Toxicological assessments indicate that this compound has a relatively low acute toxicity profile. It is classified as moderately toxic via dermal and inhalation routes but shows low toxicity following oral exposure. Chronic exposure studies have identified the liver, kidney, and intestinal tract as primary target organs .
Table 1: Summary of Toxicity Findings
| Study Type | Route of Exposure | Toxicity Level | Target Organs |
|---|---|---|---|
| Acute Toxicity | Oral | Low | None reported |
| Dermal Toxicity | Dermal | Moderate | Skin irritation |
| Chronic Toxicity | Oral | NOAEL: 50 mg/kg/day | Liver, kidney, intestine |
Case Studies
- Field Monitoring Study : A field study conducted in Japan monitored the concentration of this compound in aquatic environments using passive sampling techniques. Results indicated effective capture and quantification of LAS concentrations during chemical leak incidents, demonstrating its environmental persistence and potential ecological impact .
- Developmental Toxicity Assessment : Research evaluating the developmental effects in animal models found no significant reproductive or developmental toxicity associated with this compound at tested doses. However, some irritant effects were noted at higher concentrations .
Environmental Impact
This compound is known for its biodegradability compared to older surfactants. Its use in agricultural settings as a sanitizer poses questions regarding its long-term effects on soil and water ecosystems. Studies have shown that while it is readily absorbed in biological systems, it does not accumulate in tissues, suggesting a lower risk for bioaccumulation .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Sodium o-decylbenzenesulfonate with high purity?
- Methodological Answer : this compound can be synthesized via sulfonation of decylbenzene using chlorosulfonic acid under controlled conditions. Key steps include:
- Sulfonation : React decylbenzene with chlorosulfonic acid (molar ratio 1:1.1) at 30–40°C for 2–3 hours to minimize side reactions (e.g., sulfone formation) .
- Neutralization : Add sodium hydroxide (1M) to the sulfonic acid intermediate to form the sodium salt.
- Purification : Use recrystallization in ethanol/water (70:30 v/v) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the product.
- Characterization : Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase) and validate structural integrity using FTIR (S=O stretching at 1180–1200 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.2–7.8 ppm) .
Q. How can researchers standardize analytical methods for quantifying this compound in mixed surfactant systems?
- Methodological Answer :
- Separation : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to resolve this compound from homologs. Calibrate using a reference standard (≥98% purity).
- Quantification : Use a calibration curve (0.1–10 µg/mL) with triplicate measurements. Validate via spike-and-recovery experiments in simulated matrices (e.g., aqueous/organic solvent blends) .
- Cross-Verification : Confirm results with ion-pair chromatography or mass spectrometry (ESI-MS in negative ion mode) to detect sulfonate anions (m/z 297.1 for [C₁₀H₂₁C₆H₄SO₃]⁻) .
Advanced Research Questions
Q. How do structural variations (e.g., alkyl chain length, sulfonate positional isomerism) impact the micellization behavior of this compound?
- Methodological Answer :
- Experimental Design : Compare critical micelle concentration (CMC) values across homologs (C8–C16) using conductivity measurements or fluorescence spectroscopy (pyrene probe, I₁/I₃ ratio).
- Data Analysis : Fit CMC data to the Corrin-Harkins equation. For positional isomers (ortho vs. para sulfonation), use ¹³C-NMR to assess steric effects on micelle packing .
- Contradiction Resolution : Discrepancies in literature CMC values (e.g., ±0.2 mM) may arise from impurities or pH variations. Control ionic strength (0.1M NaCl) and temperature (25°C) to standardize conditions .
Q. What strategies are effective for resolving contradictory data on the environmental persistence of this compound in aquatic systems?
- Methodological Answer :
- Controlled Degradation Studies : Simulate aerobic/anaerobic environments in bioreactors (pH 7.0, 25°C). Monitor degradation via LC-MS and COD (chemical oxygen demand) measurements.
- Statistical Modeling : Apply multivariate analysis (PCA or PLS regression) to correlate degradation rates with variables like microbial diversity (16S rRNA sequencing) or dissolved oxygen levels .
- Literature Synthesis : Reconcile conflicting results by meta-analyzing datasets from peer-reviewed studies, excluding non-standardized methodologies (e.g., non-validated extraction protocols) .
Q. How can researchers optimize the interfacial activity of this compound in multiphase systems (e.g., oil-water emulsions)?
- Methodological Answer :
- Surface Tension Measurement : Use a pendant drop tensiometer to determine interfacial tension at varying concentrations (0.01–1.0 wt%).
- Emulsion Stability Testing : Prepare oil-in-water emulsions (50:50 v/v) and monitor phase separation via Turbiscan stability index. Correlate results with zeta potential measurements to assess electrostatic stabilization .
- Synergistic Effects : Screen combinations with nonionic surfactants (e.g., Triton X-100) using a fractional factorial design to identify optimal molar ratios for reduced interfacial tension .
Guidance for Addressing Research Challenges
- Reproducibility : Document synthesis parameters (e.g., stirring rate, cooling time) and share raw data/open-source protocols to mitigate batch-to-batch variability .
- Literature Gaps : Use systematic reviews (PRISMA guidelines) to identify understudied areas, such as ecotoxicological impacts on benthic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

